molecular formula C9H18N2O B2665632 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine CAS No. 1932175-78-4

4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine

Cat. No.: B2665632
CAS No.: 1932175-78-4
M. Wt: 170.256
InChI Key: ZEIFKQPBVWHIHZ-IUCAKERBSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 170.256.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 170.25 . It is a powder at room temperature .

Scientific Research Applications

Discovery of Novel Inhibitors

The discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, illustrates the utility of morpholine derivatives in the development of novel inhibitors for the PI3K-AKT-mTOR pathway, a critical signaling pathway in cancer. This discovery highlights morpholine's role in forming key hydrogen bonding interactions and conveying selectivity over the broader kinome, essential for kinase inhibition (Hobbs et al., 2019).

Spectroscopic and DFT Studies

A novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was synthesized and subjected to UV, FT-IR, 1H and 13C NMR spectroscopy, and DFT studies. This research provides insights into the structural elucidation and potential nonlinear optical properties of morpholine derivatives, contributing to the understanding of their electronic structure and behavior (Devi et al., 2018).

Biodegradability and Physicochemical Properties

Research on 4-benzyl-4-methylmorpholinium-based ionic liquids examines their synthesis, cytotoxicity, oral toxicity, and biodegradability. This study explores the potential of morpholine derivatives as biomass solvents, emphasizing the environmental aspect of chemical synthesis and the search for greener alternatives (Pernak et al., 2011).

Xanthine Oxidase Inhibitors and Anti-inflammatory Agents

Two cyclodidepsipeptides containing morpholine diones were evaluated for their inhibitory activity against xanthine oxidase and for their anti-inflammatory response, indicating their potential in treating gout and other conditions related to excessive uric acid production or inflammation (Šmelcerović et al., 2013).

Synthesis and Characterization

The synthesis, characterization, and biological activity screening of novel substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones, along with their molecular docking studies, offer valuable insights into the hypoglycemic and anti-inflammatory potential of these compounds. This research underscores the versatility of morpholine derivatives in medicinal chemistry and their application in drug discovery (Karumanchi et al., 2019).

Safety and Hazards

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child .

Future Directions

While the future directions specific to 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine are not detailed in the search results, it’s worth noting that heterocyclic compounds, including morpholine derivatives, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

4-[(2S,3S)-2-methylpyrrolidin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8-9(2-3-10-8)11-4-6-12-7-5-11/h8-10H,2-7H2,1H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIFKQPBVWHIHZ-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCN1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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